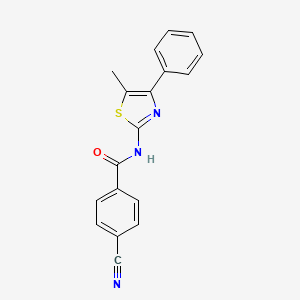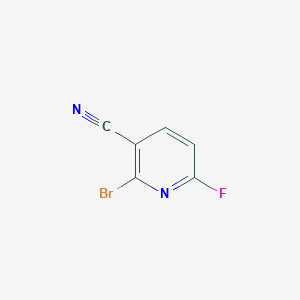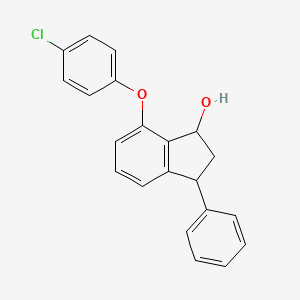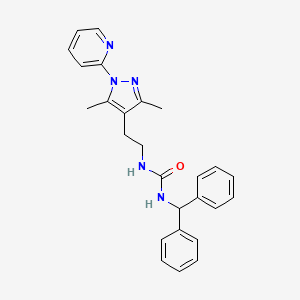![molecular formula C19H20N4O2 B2401088 2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2310143-10-1](/img/structure/B2401088.png)
2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
The compound shows potential in the field of antimicrobials. A study by Fuloria et al. (2014) explored the synthesis of similar compounds, focusing on their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Fuloria, N., Fuloria, S., & Gupta, R., 2014).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) studied pyrazole-acetamide derivatives, focusing on hydrogen bonding in self-assembly processes and antioxidant activities. This highlights its use in creating coordination complexes with potential antioxidant applications (Chkirate, K., Fettach, S., Karrouchi, K., et al., 2019).
Antiproliferative Activities
Alqahtani and Bayazeed (2020) synthesized pyridine-linked thiazole derivatives using a similar compound, which were then tested for antiproliferative activity against various cancer cell lines. This points to potential applications in cancer research (Alqahtani, A. M., & Bayazeed, A., 2020).
Applications in Flavoring Substances
A 2018 study by Younes et al. evaluated a similar compound for its use as a flavoring substance, finding no safety concerns for its use at estimated levels of dietary exposure (Younes, M., Aquilina, G., Castle, L., et al., 2018).
Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors
Panchal et al. (2020) focused on derivatives designed as CRMP 1 inhibitors for small lung cancer, suggesting potential in cancer treatment research (Panchal, I. I., Rajput, R., & Patel, A. D., 2020).
Antimicrobial Evaluation of Novel Imines and Thiazolidinones
Another study by Fuloria et al. (2009) synthesized compounds similar to 2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide and assessed their antimicrobial activities, providing insights into their potential use in developing new antimicrobial agents (Fuloria, N., Singh, V., Yar, M., & Ali, M., 2009).
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-7-3-4-9-18(14)25-13-19(24)21-12-15-11-17(22-23(15)2)16-8-5-6-10-20-16/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVMTIOJUMAWAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=NN2C)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)
![(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2401016.png)




![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)


![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)
